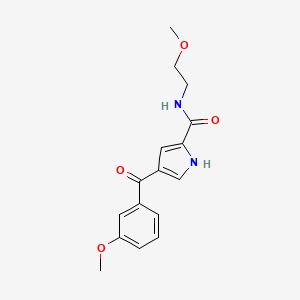
4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Cmpd-1 and has been synthesized using various methods.
作用機序
Cmpd-1 exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various pathways. For example, Cmpd-1 inhibits the activity of histone deacetylases (HDACs) which are involved in gene expression regulation. Inhibition of HDACs can lead to changes in gene expression and ultimately affect cellular function. Cmpd-1 also inhibits the activity of protein kinase C (PKC) which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have various biochemical and physiological effects. In cancer cells, Cmpd-1 induces cell death by activating apoptotic pathways. Inflammation research has shown that Cmpd-1 reduces the production of inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disease research, Cmpd-1 has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
Cmpd-1 has advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic applications in various diseases, making it a promising target for drug development. Another advantage is that it has been synthesized using various methods, making it accessible for research. One limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that it may have off-target effects, which can complicate its use in lab experiments.
将来の方向性
There are several future directions for Cmpd-1 research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its effects in combination with other drugs to enhance its therapeutic efficacy. Additionally, more research is needed to determine its safety and toxicity in vivo. Finally, Cmpd-1 can be further studied for its potential applications in other diseases such as autoimmune diseases and metabolic disorders.
In conclusion, Cmpd-1 is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in drug development.
合成法
Cmpd-1 can be synthesized using the following method: 3-methoxybenzoyl chloride and 2-methoxyethylamine are reacted in the presence of triethylamine. The resulting product is then treated with pyrrole-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide to obtain Cmpd-1.
科学的研究の応用
Cmpd-1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Cmpd-1 has been shown to inhibit tumor growth and induce cell death in cancer cells. Inflammation research has shown that Cmpd-1 can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, Cmpd-1 has been shown to protect neurons and improve cognitive function.
特性
IUPAC Name |
4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-7-6-17-16(20)14-9-12(10-18-14)15(19)11-4-3-5-13(8-11)22-2/h3-5,8-10,18H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJAKWCIIVCQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784927.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2784928.png)
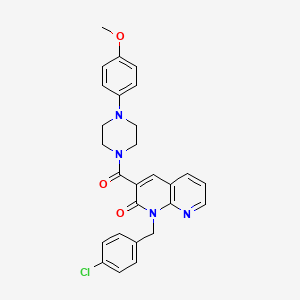
![2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2784931.png)

![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2784938.png)

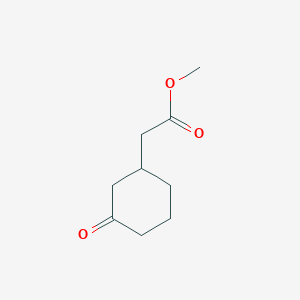
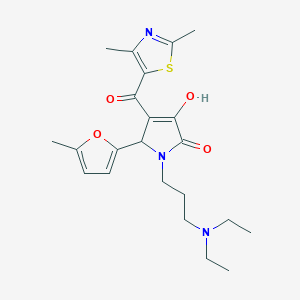

![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)
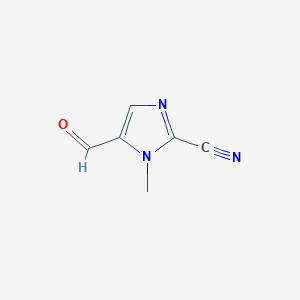
![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)